![molecular formula C13H8ClIO B8264375 4-Chloro-2-iodobenzophenone](/img/structure/B8264375.png)
4-Chloro-2-iodobenzophenone
Overview
Description
4-Chloro-2-iodobenzophenone is a useful research compound. Its molecular formula is C13H8ClIO and its molecular weight is 342.56 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Quantum Chemical Studies
- 4-Chloro-2-iodobenzophenone has been subject to detailed vibrational analysis using both FT-IR and FT-Raman spectra. Quantum chemical calculations have been performed to understand the molecule's stabilization and intramolecular interactions. This research is crucial for understanding the molecular properties and reactivity of the compound (Prasad, Muthu, & Santhamma, 2017).
Synthesis and Characterization of Derivatives
- The compound has been used in the synthesis of various derivatives, including cyclohexa-2,4-dienone derivatives and ortho-quinol imines. This synthesis plays a significant role in the development of new organic compounds with potential applications in various fields (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).
Halogen Bonding in Structural Determinants
- Studies have highlighted the importance of halogen bonding, particularly in derivatives of 4-chloro-2-iodobenzophenone. Such research is pivotal in understanding and predicting the structural behavior of halogenated organic compounds (Pigge, Vangala, & Swenson, 2006).
Environmental Decontamination Studies
- The effectiveness of graphene in the decontamination of chloro-nitrophenol derivatives, closely related to 4-chloro-2-iodobenzophenone, from aqueous solutions has been explored. Such studies are significant in addressing environmental pollution and developing effective decontamination techniques (Mehrizad & Gharbani, 2014).
Synthesis of Novel Compounds for Biological Applications
- The compound has been involved in the synthesis of new molecules with potential biological applications. For example, the synthesis of metal complexes and the evaluation of their anticancer activity showcases its role in medicinal chemistry (Abbas et al., 2020).
Crystal Growth and Characterization
- The growth of crystals like 4-chloro-3-nitrobenzophenone using the Bridgman technique and their detailed characterization, including X-ray diffraction and fluorescence spectra analysis, are also key areas of research. Such studies are critical in materials science for developing new materials with specific properties (Aravinth, Babu, & Ramasamy, 2014).
properties
IUPAC Name |
(4-chloro-2-iodophenyl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALQMANHZSUELN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-iodobenzophenone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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